molecular formula C19H22N2O B11473578 [4-(dimethylamino)phenyl](2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone

[4-(dimethylamino)phenyl](2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone

Cat. No.: B11473578
M. Wt: 294.4 g/mol
InChI Key: INZAROOSMJAFEE-UHFFFAOYSA-N
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Description

4-(dimethylamino)phenylmethanone is a complex organic compound with a unique structure that combines a dimethylamino phenyl group with a tetrahydrobenzazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)phenylmethanone typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with a benzazepine derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(dimethylamino)phenylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for investigating enzyme mechanisms and other biochemical processes.

Medicine

In medicine, 4-(dimethylamino)phenylmethanone has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific therapeutic targets, such as neurotransmitter receptors or enzymes involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-(dimethylamino)phenylmethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)phenylmethanol: A similar compound with a hydroxyl group instead of a carbonyl group.

    4-(dimethylamino)phenylamine: A related compound with an amine group.

Uniqueness

The uniqueness of 4-(dimethylamino)phenylmethanone lies in its specific combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

InChI

InChI=1S/C19H22N2O/c1-20(2)17-12-10-16(11-13-17)19(22)21-14-6-5-8-15-7-3-4-9-18(15)21/h3-4,7,9-13H,5-6,8,14H2,1-2H3

InChI Key

INZAROOSMJAFEE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCCCC3=CC=CC=C32

Origin of Product

United States

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